TRAF6 Control Peptide Trifluoroacetate, also known as Cys(Npys)-(Arg)9 Trifluoroacetate, is a synthetic peptide that plays a significant role in various biological processes, particularly in immune responses and cellular signaling. This peptide is derived from the Tumor Necrosis Factor Receptor-Associated Factor 6, which is crucial for mediating inflammatory responses and regulating immune system functions. The trifluoroacetate form enhances its solubility and stability, making it suitable for scientific applications.
Source
The TRAF6 Control Peptide is synthesized using solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method ensures high purity and yields of the desired peptide.
Classification
TRAF6 Control Peptide is classified as a synthetic peptide and falls under the category of bioactive compounds used in research related to immunology and cellular signaling pathways.
The synthesis of Cys(Npys)-(Arg)9 Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the efficient assembly of peptides by protecting amino groups during the synthesis process.
The molecular structure of Cys(Npys)-(Arg)9 Trifluoroacetate features a cysteine residue protected by an Npys (N-(2-pyridyldithio) succinimide) group and multiple arginine residues. The trifluoroacetate moiety enhances solubility.
Cys(Npys)-(Arg)9 Trifluoroacetate can participate in several chemical reactions:
The mechanism of action for Cys(Npys)-(Arg)9 Trifluoroacetate involves its interaction with negatively charged biological molecules such as nucleic acids and cell membranes. The arginine residues enhance binding affinity, while the Npys-protected cysteine can be selectively deprotected to form disulfide bonds, which are crucial for protein structure and function. This mechanism underscores its potential as a tool in studying protein-protein interactions and cellular signaling pathways.
The trifluoroacetate salt form enhances solubility and stability, facilitating its use in various applications including biochemical assays and therapeutic research.
Cys(Npys)-(Arg)9 Trifluoroacetate has several scientific uses:
This detailed analysis highlights the significance of TRAF6 Control Peptide Trifluoroacetate in scientific research, particularly within immunology and cellular biology contexts. Its unique properties and mechanisms make it a valuable compound for advancing our understanding of complex biological systems.
Tumor necrosis factor receptor-associated factor 6 (TRAF6) serves as a critical signaling node in diverse physiological and pathological processes. This adaptor protein regulates immune responses through its unique position at the intersection of multiple receptor systems, including:
The epithelial immune microenvironment (EIME) represents a specialized context where TRAF6 coordinates cross-talk between epithelial cells and immune cells. In psoriasis, epithelial TRAF6 drives IL-17-mediated inflammation through NF-κB and MAPK pathways, with genetic studies revealing that multiple psoriasis susceptibility genes (ACT1, A20, ABIN1, IL-36Ra) encode key players in TRAF6 signaling networks [1]. Similarly, in T-cell biology, the OX40-TRAF6 axis promotes cytotoxic T-lymphocyte antigen-4 (CTLA-4) degradation via lysosomal pathways, thereby enhancing CD8+ T-cell antitumor immunity [7].
Table 1: TRAF6-Dependent Signaling Pathways in Immune Regulation
Receptor System | Key Effectors | Biological Outcome | Validation Model |
---|---|---|---|
TLR/IL-1R | IRAK1/4, MyD88 | NF-κB/MAPK activation, proinflammatory cytokines | TRAF6 KO macrophages [2] [3] |
CD40/OX40 (TNFR) | TAK1, IKK complex | B-cell maturation, CTLA-4 turnover | OX40 agonist studies [7] [9] |
TCR/CD28 | PI3K, TBK1 | TFH differentiation, germinal center formation | Conditional TRAF6 KO T cells [9] |
IL-17R | ACT1, NF-κB | Epithelial inflammation (psoriasis) | Keratinocyte-specific TRAF6 expression [1] |
TRAF6 possesses a RING finger domain conferring E3 ubiquitin ligase activity, enabling it to catalyze K63-linked polyubiquitination – a non-degradative modification critical for signalosome assembly. Key mechanisms include:
Contrary to established models, genetic evidence reveals that TRAF6's catalytic activity is dispensable for certain functions. Knock-in mice expressing the E3 ligase-dead TRAF6[L74H] mutant exhibit normal bone development and partially intact TLR signaling, while TRAF6/Pellino1/Pellino2 triple-knockout cells show complete ablation of IL-1-induced ubiquitination [2]. This functional plasticity enables TRAF6 to participate in disease contexts through both enzymatic and scaffolding roles:
Table 2: Catalytic vs. Non-Catalytic Functions of TRAF6
Functional Domain | Mechanism | Biological Impact | Key Evidence |
---|---|---|---|
RING domain (E3 ligase) | K63-linked ubiquitination | Signalosome assembly (TAK1 recruitment) | In vitro ubiquitination assays [2] [3] |
TRAF-C domain | Receptor binding (CD40, RANK) | Receptor proximal signaling | Co-IP/mass spectrometry [3] [7] |
Zinc finger domain | Substrate recognition | Pathological cardiac remodeling | TRAF6-Tg heart histology [4] |
Coiled-coil (TRAF-N) | Oligomerization | c-Src activation, tyrosine phosphorylation | Truncation mutants [3] |
TRAF6 control peptides (including trifluoroacetate formulations) serve as precise molecular tools to dissect these complex signaling networks. Their design rationale incorporates:
In autoimmune research, peptides disrupting thymic epithelial TRAF6-RelB signaling prevent defective negative selection – a root cause of autoreactive T-cell escape [8]. Similarly, prion studies utilize TRAF6 peptides to modulate PrPC solubility and aggresome formation, modeling early events in conformational diseases [5].
Table 3: Experimental Applications of TRAF6 Control Peptides
Targeted Interaction | Peptide Design Strategy | Validated Outcome | Study Context |
---|---|---|---|
CTLA-4 ubiquitination | TRAF6-binding motif (183-223 aa) of CTLA-4 | Stabilized CTLA-4 expression | T-cell antitumor activity [7] |
ICOS-TBK1 signaling | TRAF-mimicking motif of ICOS | Impaired TFH maturation | Germinal center formation [9] |
PrPC aggregation | TRAF6-interacting PrPC sequences | Reduced aggresome formation | Prion protein solubility [5] |
TAK1 recruitment | TRAF6 oligomerization domain | Blocked NF-κB activation | Cardiac hypertrophy models [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9